![molecular formula C19H15N3O6 B11950544 N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide CAS No. 853329-63-2](/img/structure/B11950544.png)
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is an organic compound that belongs to the class of amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to the phenyl rings through nitration reactions using nitric acid and sulfuric acid.
Furyl Group Introduction: Formation of the furyl group through cyclization reactions involving furan derivatives.
Amide Formation: Coupling of the nitrophenyl and furyl groups with a propanamide backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: May serve as a lead compound for developing new pharmaceuticals.
Industry: Possible applications in materials science and as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-nitrophenyl)-3-[5-(2-nitrophenyl)-2-furyl]propanamide
- N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
- N-(2-nitrophenyl)-3-[5-(4-nitrophenyl)-2-furyl]propanamide
Uniqueness
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is unique due to its specific arrangement of nitrophenyl and furyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
853329-63-2 |
|---|---|
Fórmula molecular |
C19H15N3O6 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15N3O6/c23-19(20-16-6-1-2-7-17(16)22(26)27)11-9-15-8-10-18(28-15)13-4-3-5-14(12-13)21(24)25/h1-8,10,12H,9,11H2,(H,20,23) |
Clave InChI |
XXLOQURNQQLOFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


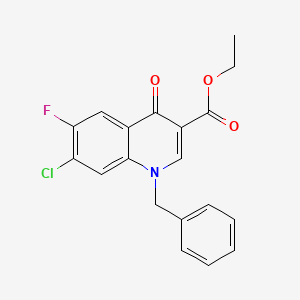

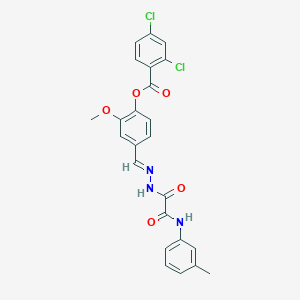

![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)

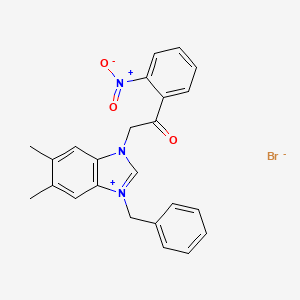
![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
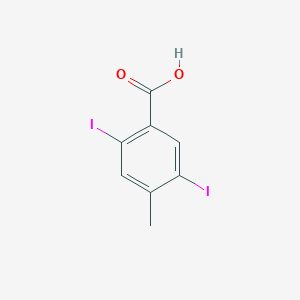
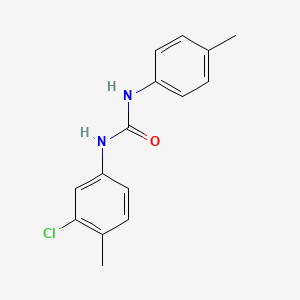

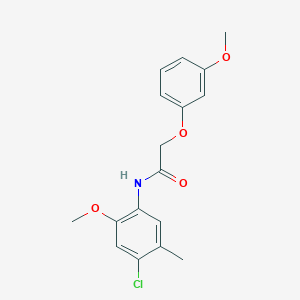
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)

